molecular formula C20H14F2N4O3 B11204695 7-(4-Fluorophenyl)-3-[(3-fluorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-Fluorophenyl)-3-[(3-fluorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11204695
M. Wt: 396.3 g/mol
InChI Key: GOMLCTRQVOTULK-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of fluorophenyl groups: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

Potential therapeutic applications could include its use as a drug candidate for treating various diseases, depending on its biological activity.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Fluorophenyl derivatives: Compounds with fluorinated aromatic rings often exhibit unique chemical and biological properties.

Uniqueness

The uniqueness of 7-(4-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H14F2N4O3

Molecular Weight

396.3 g/mol

IUPAC Name

7-(4-fluorophenyl)-3-[(3-fluorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C20H14F2N4O3/c21-12-6-4-11(5-7-12)17-9-16(20(28)29)25-18-15(10-23-26(17)18)19(27)24-14-3-1-2-13(22)8-14/h1-10,17,25H,(H,24,27)(H,28,29)

InChI Key

GOMLCTRQVOTULK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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